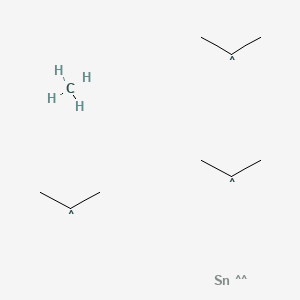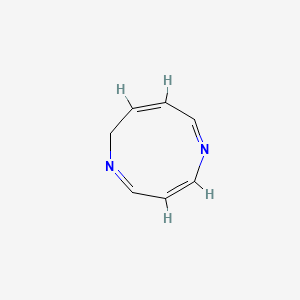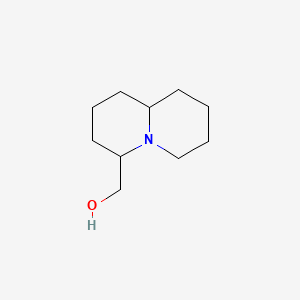
Dimethylbis(2,4-pentanedionate)tin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylbis(2,4-pentanedionate)tin is an organotin compound with the chemical formula C12H20O4Sn. It is also known as dimethyltin bis(acetylacetonate). This compound is characterized by the presence of two 2,4-pentanedionate ligands attached to a central tin atom, along with two methyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Dimethylbis(2,4-pentanedionate)tin can be synthesized through the reaction of dimethyltin dichloride with acetylacetone in the presence of a base. The reaction typically proceeds as follows:
Sn(CH3)2Cl2+2CH3COCH2COCH3→Sn(CH3)2(C5H7O2)2+2HCl
The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or distillation techniques to remove any impurities .
化学反応の分析
Types of Reactions
Dimethylbis(2,4-pentanedionate)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin(IV) derivatives.
Reduction: It can be reduced to form tin(II) derivatives.
Substitution: The 2,4-pentanedionate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Tin(IV) derivatives such as tin(IV) oxide.
Reduction: Tin(II) derivatives such as tin(II) chloride.
Substitution: New organotin compounds with different ligands.
科学的研究の応用
Dimethylbis(2,4-pentanedionate)tin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of tin-based coatings, plastics, and other materials.
作用機序
The mechanism by which dimethylbis(2,4-pentanedionate)tin exerts its effects involves the interaction of the tin center with various molecular targets. The 2,4-pentanedionate ligands stabilize the tin atom, allowing it to participate in various chemical reactions. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting catalytic activity .
類似化合物との比較
Similar Compounds
Dibutyltin bis(2,4-pentanedionate): Similar structure but with butyl groups instead of methyl groups.
Diethyltin bis(2,4-pentanedionate): Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
Dimethylbis(2,4-pentanedionate)tin is unique due to its specific combination of methyl groups and 2,4-pentanedionate ligands, which confer distinct chemical properties and reactivity. Its relatively small size compared to other organotin compounds makes it more suitable for certain applications where steric hindrance is a concern .
特性
IUPAC Name |
(Z)-4-[dimethyl-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2CH3.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H3;/q;;;;+2/p-2/b2*4-3-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGGUDPNZABLBW-VGKOASNMSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O[Sn](C)(C)OC(=CC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O[Sn](O/C(=C\C(=O)C)/C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylacetamide](/img/structure/B578866.png)



![(1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol](/img/structure/B578873.png)





![4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B578880.png)
![4,6-Methanocyclobuta[3,4]cyclopenta[1,2-d]imidazole](/img/structure/B578883.png)

